

Application Notes and Protocols for Kraft Pulping with Sodium Metaborate

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Compound of Interest

Compound Name: Sodium;oxido(oxo)borane;hydrate

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These application notes provide a detailed overview and experimental protocols for utilizing sodium metaborate as a supplementary chemical in the kraft pulping process. The inclusion of sodium metaborate is primarily associated with borate-based autocausticizing, a technology aimed at improving the efficiency and reducing the environmental impact of chemical recovery in pulp mills.

Principle and Applications

In conventional kraft pulping, wood chips are cooked in an alkaline solution known as white liquor, which primarily contains sodium hydroxide (NaOH) and sodium sulfide (Na₂S), to separate cellulose fibers from lignin and hemicellulose.[1] The spent cooking liquor, or black liquor, is then processed through a recovery cycle to regenerate the active cooking chemicals. A key step in this is causticization, where sodium carbonate is converted to sodium hydroxide.

The introduction of sodium metaborate (NaBO₂) is linked to a process called borate-based autocausticizing. In this modified recovery process, sodium metaborate is used to directly produce sodium hydroxide, thereby reducing or supplementing the conventional lime cycle.[2]
[3]

The primary application of incorporating sodium metaborate in kraft pulping is to enhance the pulp yield and modify pulp properties. Laboratory studies have shown that at certain levels, sodium metaborate can increase the screened pulp yield, particularly for softwood species like

spruce, and decrease the amount of rejected, uncooked wood chips.[2][4][5][6] It has also been observed to have a protective effect on carbohydrates in the pulp.[6][7] However, it is crucial to note that the positive effects observed in laboratory settings may be diminished in industrial-scale operations due to competing chemical reactions involving sulfide and sulfate ions present in the kraft liquor.[8]

Experimental Protocols

This section details the laboratory-scale protocol for conducting kraft pulping experiments with the addition of sodium metaborate.

Materials and Equipment

- Wood chips (e.g., spruce, birch, maple)
- Sodium hydroxide (NaOH)
- Sodium sulfide (Na_2S)
- Sodium metaborate (NaBO_2)
- Laboratory-scale digester or reactor bombs
- Temperature and pressure control system
- Pulp disintegrator
- Pulp screening equipment (e.g., Somerville screen)
- Standard laboratory glassware and analytical balances
- Apparatus for pulp analysis (Kappa number, viscosity, brightness, etc.)

Experimental Procedure

- Wood Chip Preparation:
 - Start with air-dried wood chips of a specific species.

- Screen the chips to ensure a uniform size distribution.
- Determine the moisture content of the chips to accurately calculate the oven-dry (o.d.) weight.
- White Liquor Preparation:
 - Prepare a standard kraft white liquor with a defined active alkali (AA) and sulfidity. For example, an active alkali of 18% on o.d. wood and a sulfidity of 25%.
 - For the experimental (kraft-borate) liquor, add sodium metaborate at a specific concentration. A common level investigated in studies is equivalent to a 35% autocauticizing level.[\[4\]](#)[\[6\]](#)[\[7\]](#) The exact amount of sodium metaborate will depend on the total liquor volume and the desired borate concentration.
 - Prepare a control white liquor without sodium metaborate for comparison.
- Pulping (Cooking) Process:
 - Place a known weight of wood chips (e.g., 100 g o.d.) into the laboratory digester.
 - Add the prepared white liquor (control or experimental) at a specific liquor-to-wood ratio (e.g., 4:1).
 - Seal the digester and begin the heating process.
 - The cooking temperature is typically ramped up to a target of 170°C over a set period (e.g., 90 minutes).[\[1\]](#)
 - Maintain the cooking at the target temperature for a specified duration to achieve a target H-factor. The H-factor is a single variable that combines the effects of cooking time and temperature on the delignification rate. Experiments can be conducted at varying H-factors to assess the progress of delignification.[\[2\]](#)
 - At the end of the cook, rapidly cool the digester to stop the pulping reactions.
- Pulp Washing and Disintegration:

- Remove the cooked pulp from the digester.
- Thoroughly wash the pulp with water to remove the spent black liquor and residual chemicals.
- Disintegrate the washed pulp in a standard pulp disintegrator to separate the fibers.
- Pulp Screening and Yield Determination:
 - Screen the disintegrated pulp to separate the accepted fibers from the rejects (uncooked wood chips).
 - Dry the accepted pulp and the rejects in an oven until a constant weight is achieved.
 - Calculate the total pulp yield, screened pulp yield, and rejects as a percentage of the initial oven-dry wood weight.
- Pulp Analysis:
 - Determine the Kappa number of the screened pulp, which is an indication of the residual lignin content.
 - Measure the viscosity of the pulp, which relates to the cellulose chain length and pulp strength.
 - Prepare handsheets from the pulp to test physical properties such as tensile strength and tear resistance.[9]
 - Measure the brightness of the pulp.

Data Presentation

The quantitative data from the kraft and kraft-borate pulping experiments should be summarized in tables for clear comparison.

Table 1: Pulping Conditions

Parameter	Value
Wood Species	Spruce
Active Alkali (% on o.d. wood)	18
Sulfidity (%)	25
Liquor-to-Wood Ratio	4:1
Cooking Temperature (°C)	170
H-factor	Varied (e.g., 1000, 1500, 2000)
Sodium Metaborate Addition	Control (0%) and Experimental (e.g., 35% autocauticizing level)

Table 2: Comparison of Pulp Yield and Properties

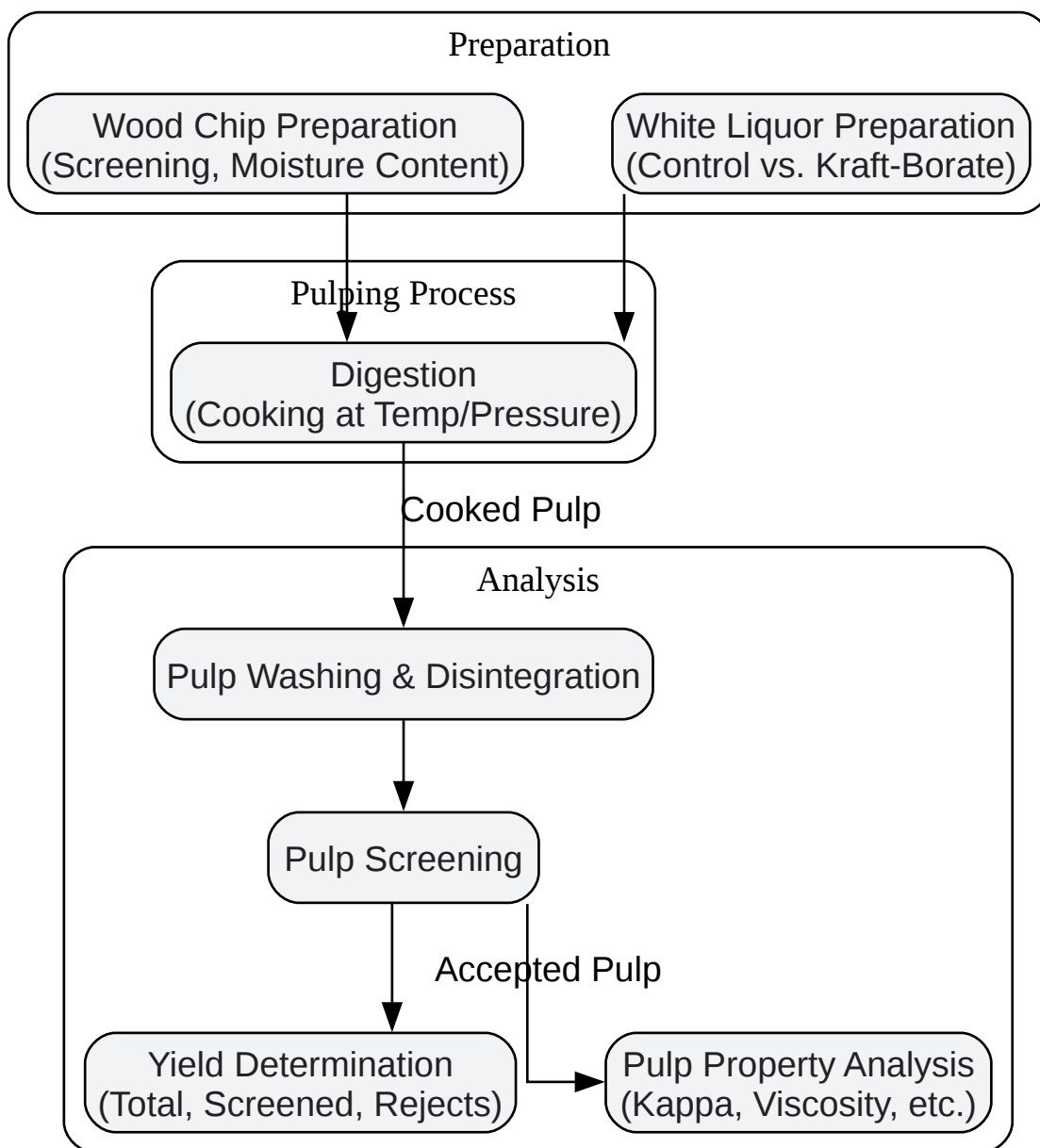
Property	Kraft (Control)	Kraft-Borate
Pulp Yield (%)		
Total Yield		
Screened Yield		
Rejects		
Pulp Properties		
Kappa Number		
Viscosity (mPa·s)		
Brightness (% ISO)		
Tensile Index (Nm/g)		
Tear Index (mNm ² /g)		

Note: The values in Table 2 would be populated with the experimental results. Studies have shown that for spruce, an increase in screened yield of up to 1.8% can be observed with the

addition of sodium metaborate at H-factors above 1000.[4][5][6]

Visualizations

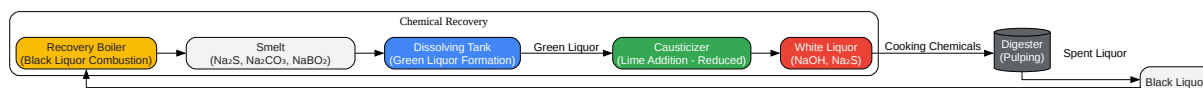
Experimental Workflow



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Caption: Experimental workflow for kraft pulping with sodium metaborate.

Borate-Based Autocauticizing Cycle



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Caption: Simplified diagram of the borate-based autocauticizing cycle.

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